N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide
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Overview
Description
N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide typically involves the reaction of thiophene-2-carboxylic acid with N-phenylpiperazine in the presence of a carbothioylating agent. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylpiperazine: A simpler compound with similar structural features.
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the piperazine and phenyl groups.
N-(4-phenylpiperazine-1-carbothioyl)thiophene-2-carboxamide: Similar but without the N-phenyl group.
Uniqueness
N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21N3OS2 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-phenyl-N-(4-phenylpiperazine-1-carbothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C22H21N3OS2/c26-21(20-12-7-17-28-20)25(19-10-5-2-6-11-19)22(27)24-15-13-23(14-16-24)18-8-3-1-4-9-18/h1-12,17H,13-16H2 |
InChI Key |
GHOMTOKRYXRAQH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)N(C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)N(C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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